methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves using an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: Shares a similar bicyclic structure but differs in functional groups.
(1R,2S,5S)-2-ISOPROPYL-5-METHYLCYCLOHEXYL 6,6-DIMETHYL-2-OXOBICYCLO[3.1.0]HEXANE-1-CARBOXYLATE: Another bicyclic compound with different substituents.
Uniqueness
Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its azabicyclohexane core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6+,7-/m1/s1 |
InChI Key |
KCIDWDVSBWPHLH-DSYKOEDSSA-N |
Isomeric SMILES |
CC1([C@H]2[C@H]1[C@@H](NC2)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(NC2)C(=O)OC)C |
Origin of Product |
United States |
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